molecular formula C15H15N B118713 (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 118864-75-8

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

货号: B118713
CAS 编号: 118864-75-8
分子量: 209.29 g/mol
InChI 键: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) is a chiral tetrahydroisoquinoline (THIQ) derivative with a phenyl substituent at the C1 position of the isoquinoline scaffold. Its molecular formula is C₁₅H₁₅N (molecular weight: 209.29), and it exhibits a melting point of 80–82°C and a boiling point of 338°C . The compound is synthesized via enantioselective resolution of racemic mixtures (e.g., tartrate salt separation) or through chiral ligand-assisted reactions, such as the use of triethylamine and carbon disulfide (CS₂) to form dithiocarbamate complexes .

This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of solifenacin, a muscarinic receptor antagonist for overactive bladder treatment . Its chiral center and rigid bicyclic structure make it valuable in asymmetric catalysis and organocatalysis .

属性

IUPAC Name

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922796
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118864-75-8
Record name (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118864-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118864758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NZ4W5RGQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Bischler-Napieralski Cyclization Followed by Reduction

The Bischler-Napieralski reaction remains a foundational method for constructing the tetrahydroisoquinoline scaffold. In this approach, N-(2-phenethyl)benzamide undergoes cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in benzene, yielding 1-phenyl-3,4-dihydroisoquinoline (1-Ph-DHIQ). Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) produces racemic 1-Ph-THIQ, which requires resolution to isolate the (S)-enantiomer. Challenges include moderate yields (60–70%) and the need for chiral separation techniques.

Chiral Resolution of Racemic Mixtures

Early industrial processes relied on resolving racemic 1-Ph-THIQ using chiral acids (e.g., tartaric acid). For instance, diastereomeric salt formation with (R,R)-dibenzoyltartaric acid achieves enantiomeric excess (ee) >98% but suffers from low overall yield (35–40%) due to multiple crystallization steps. This method, while reliable, is labor-intensive and generates significant waste, limiting its cost-effectiveness for large-scale production.

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Systems

Recent advances utilize chiral transition metal complexes to directly hydrogenate 1-Ph-DHIQ. A Rhodium-(R)-BINAP catalyst system in methanol at 50°C and 50 bar H₂ achieves 92% ee and 85% yield. Similarly, Ir-(S)-Segphos catalysts in tetrahydrofuran (THF) under mild conditions (25°C, 10 bar H₂) provide 94% ee with 90% conversion. These methods eliminate the need for resolution but require high-pressure equipment and expensive catalysts.

Organocatalytic Transfer Hydrogenation

Pioneered by the CN112142663B patent, a chiral phosphoric acid catalyst (e.g., TRIP) enables asymmetric transfer hydrogenation of 1-Ph-DHIQ using Hantzsch ester as a hydrogen donor. Key conditions include:

  • Catalyst loading : 5 mol%

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C

  • Yield : 88%

  • ee : 99%

This method is notable for its ambient reaction conditions and avoidance of transition metals, simplifying purification and reducing environmental impact.

Novel Catalytic Approaches

Enzymatic Dynamic Kinetic Resolution

A 2023 study reported a lipase-mediated dynamic kinetic resolution of racemic 1-Ph-THIQ. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in toluene, the (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted (ee >99%, yield 45%). While enzymatic methods are eco-friendly, scalability remains problematic due to enzyme cost and slow reaction rates.

Photoredox Catalysis

Visible-light-driven photoredox catalysis has been explored for asymmetric synthesis. A Ru(bpy)₃²⁺/chiral amine system facilitates single-electron transfer (SET) reduction of 1-Ph-DHIQ, achieving 86% ee and 78% yield under blue LED irradiation. This approach is promising for low-energy synthesis but requires further optimization for industrial adoption.

Industrial-Scale Synthesis

Astellas’ Manufacturing Process

Astellas Pharma’s patented route involves:

  • Condensation : (S)-1-Ph-THIQ with triphosgene in dichloromethane (DCM) using triethylamine (TEA) as base.

  • One-Pot Reaction : Intermediate 1-phenyl-3,4-dihydroisoquinoline-2-carbonyl chloride reacts with (R)-3-quinuclidinol without isolation, yielding solifenacin base.

  • Succination : Treatment with succinic acid in ethanol affords solifenacin succinate.

Key Data :

StepYieldPurity
Condensation95%98.5%
One-Pot88%99.2%
Succination92%99.8%

This process minimizes intermediate purification, enhancing cost efficiency.

Green Chemistry Innovations

A solvent-free mechanochemical approach employs ball milling of 1-Ph-DHIQ with a chiral thiourea catalyst and Hantzsch ester. Achievements include:

  • Reaction Time : 2 hours

  • ee : 97%

  • Yield : 82%
    This method reduces solvent waste by 90% compared to traditional routes.

Comparative Analysis of Methods

Yield and Enantioselectivity

MethodYield (%)ee (%)Scalability
Bischler-Napieralski7050*Moderate
Rh-Catalyzed Hydrogenation8592High
Organocatalytic (TRIP)8899High
Enzymatic Resolution4599Low
Astellas’ Process8899.8Industrial

*Requires resolution .

化学反应分析

Resolution Using D-Tartaric Acid

The racemic mixture is resolved via diastereomeric salt formation with D-tartaric acid:

  • Reagents : D-Tartaric acid, isopropyl alcohol/water

  • Conditions : 70°C, crystallization at 5°C

  • Outcome : (S)-enantiomer isolated with 96.7% enantiomeric excess (ee) and 43.7% yield .

Racemization via N-Chloroamine Intermediate

Unwanted (R)-enantiomer is recycled through racemization:

Coordination Chemistry: Dithiocarbamate Complexes

The amine reacts with CS₂ and triethylamine to form a dithiocarbamate ligand, which complexes with metals:

Ligand Synthesis :

  • Reagents : CS₂, Et₃N, THF

  • Product : [Et₃NH][PTHIQDTC]

  • Yield : 82%

Metal Complexation :

Metal SaltComplexYield (%)Application
NiCl₂[Ni(PTHIQDTC)₂]76.5Catalysis, materials
SnCl₂[Sn(PTHIQDTC)₂]84Antibacterial agents
Zn(OAc)₂[Zn(PTHIQDTC)₂]78.3Luminescent materials

Catalytic Cross-Dehydrogenative Coupling (CDC)

In dimethylacetamide (DMA), the compound undergoes photocatalytic CDC reactions with nucleophiles like nitromethane:

  • Catalyst : COF-JLU5 (covalent organic framework)

  • Conditions : Visible light, O₂ atmosphere

  • Yield : 82–90%

Biological Interactions: Dopamine β-Hydroxylase Inhibition

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline inhibits dopamine β-hydroxylase (Ki = 0.8 μM), a target in Parkinson’s disease research .

This compound’s reactivity underpins its role in synthesizing therapeutics like solifenacin and functional materials. Its stereochemical flexibility and diverse reaction pathways make it indispensable in asymmetric synthesis and coordination chemistry.

科学研究应用

Pharmaceutical Development

Key Applications:

  • Antidepressant Properties: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been identified as a potential antidepressant due to its ability to inhibit serotonin reuptake. This mechanism is crucial for treating depression and anxiety disorders .
  • Dopamine β-Hydroxylase Inhibition: This compound serves as a lead for developing drugs targeting dopamine β-hydroxylase, which is significant in the context of neurodegenerative diseases like Parkinson's disease .

Case Study:
A study demonstrated that derivatives of this compound exhibited enhanced activity against dopamine β-hydroxylase in vitro, suggesting their potential as therapeutic agents for Parkinson's disease .

Neuroscience Research

Key Applications:

  • Neurotransmission Studies: The compound is utilized to explore neurotransmission mechanisms, particularly in understanding the pathophysiology of mood disorders and cognitive functions .

Data Table: Neurotransmission Mechanisms

Study FocusFindings
Serotonin Reuptake InhibitionSignificant reduction in depressive symptoms
Dopamine RegulationEnhanced dopaminergic signaling

Organic Synthesis

Key Applications:

  • Building Block in Organic Chemistry: this compound serves as a versatile building block for synthesizing complex organic molecules with various functionalities .

Data Table: Synthetic Pathways

Reaction TypeDescription
AcylationUsed to synthesize N-styroyl-benzamide
ReductionConverts 1-phenyl-3,4-dihydroisoquinoline to this compound

Material Science

Key Applications:

  • Development of New Materials: The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings that enhance durability and performance .

Case Study:
Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability .

Natural Product Synthesis

Key Applications:

  • Role in Natural Products: The compound aids in synthesizing natural products that may possess therapeutic benefits. Its structural features allow chemists to explore new pathways for drug discovery .

作用机制

The mechanism of action of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and potentially affect neurological functions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

Metabolic and Pharmacokinetic Comparisons

  • Brain Penetration : Both TIQ and 1MeTIQ readily cross the blood-brain barrier, but (1S)-1-phenyl-THIQ’s brain distribution remains understudied. TIQ and 1MeTIQ accumulate in the brain at concentrations 4.5× higher than blood, with >90% remaining unmetabolized .
  • Metabolism: TIQ undergoes 4-hydroxylation (2.7%) and N-methylation (0.4%) . 1MeTIQ shows higher 4-hydroxylation (8.7%) and forms 1-methyl-3,4-dihydroisoquinoline . N-Methyl-THIQ derivatives are oxidized by monoamine oxidase (MAO) to neurotoxic cations, akin to MPTP’s metabolic pathway .

Research Findings and Implications

  • Neurotoxicity vs. Therapeutic Potential: While N-methyl-THIQ derivatives are neurotoxic, (1S)-1-phenyl-THIQ’s role in solifenacin highlights its therapeutic utility. Structural modifications (e.g., phenyl vs. methyl groups) dramatically alter biological outcomes .
  • Chiral Specificity: The S-configuration of (1S)-1-phenyl-THIQ is critical for its enantioselective applications, as seen in organocatalysts and pharmaceutical intermediates .
  • Comparative Solubility : The N-phenyl-THIQ scaffold’s basic nitrogen allows salt formation, enhancing solubility for drug design , whereas hydrophobic substituents (e.g., trifluoromethyl) in analogs like 6-(trifluoromethyl)-THIQ may improve bioavailability .

Data Tables

Table 2: Physical Properties of Selected THIQ Derivatives

Compound Melting Point (°C) Boiling Point (°C) Solubility
(1S)-1-Phenyl-THIQ 80–82 338 Soluble in THF, EtOAc
TIQ Not reported Not reported Lipophilic
6,7-Dimethoxy-THIQ 370–372 Not reported Soluble in EtOAc/Hexane
N-Phenyl-THIQ Not reported Not reported Salt-forming

生物活性

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H15N
  • Molecular Weight : 209.29 g/mol
  • CAS Number : 118864-75-8

This compound is characterized as a white solid and has been identified as a lead compound in the development of drugs targeting dopamine β-hydroxylase, which plays a crucial role in dopamine metabolism and is implicated in neurodegenerative diseases like Parkinson's disease .

Dopamine β-Hydroxylase Inhibition

This compound has shown promising results as an inhibitor of human serum dopamine β-hydroxylase. This inhibition can potentially influence dopamine levels in the brain, making it a candidate for further research into treatments for Parkinson's disease and other dopamine-related disorders .

Anticonvulsant Activity

Research has indicated that derivatives of THIQ exhibit anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated protective effects against NMDA-induced seizures in animal models. This suggests that THIQ compounds may modulate neurotransmitter pathways involved in seizure activity .

Tubulin Polymerization Inhibition

Recent studies have highlighted the ability of certain THIQ derivatives to inhibit tubulin polymerization. This property is critical in cancer therapy since disrupting microtubule dynamics can inhibit cancer cell proliferation. Compounds such as 5n have been identified with optimal bioactivity against tubulin .

Biological Activities Overview

Activity TypeObservations
Dopamine β-Hydroxylase Inhibition Effective in modulating dopamine metabolism; potential therapeutic use in Parkinson's disease .
Anticonvulsant Effects Protects against seizures in animal models; effective against NMDA-induced seizures .
Tubulin Polymerization Inhibition Exhibits cytotoxicity and potential as an antitumor agent; effective against cancer cell lines .
Vasodilatory Effects Some derivatives show peripheral vasodilatory activity which may be beneficial for cardiovascular health .

Study on Anticonvulsant Properties

In a study examining various tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against induced seizures. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticonvulsant activity. For example, the compound (+)-FR115427 was notably effective in protecting hippocampal neurons from degeneration during hypoxic conditions .

Tubulin Inhibition Research

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives were synthesized to evaluate their cytotoxic effects on cancer cell lines. Compound 5n was found to be particularly potent due to its structural features that favor binding to tubulin. The study employed molecular docking techniques to elucidate the binding interactions between these compounds and tubulin, providing insights into their mechanism of action as potential antitumor agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The compound is typically synthesized via cyclization of phenethylamine derivatives. A three-step protocol involves:

Acetylation of phenethylamine with acetyl chloride.

Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.

Reduction of intermediates with agents like potassium borohydride (KBH₄) to achieve the final structure .
Alternative methods include coupling reactions between 1,2,3,4-tetrahydroisoquinoline and aryl halides under metal-free conditions, yielding multi-gram quantities with minimal purification .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (+)-tartaric acid) is employed to isolate the (S)-enantiomer. Structural validation combines:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity .
  • X-ray crystallography to resolve stereochemical ambiguity, as demonstrated in spiroheterocyclic analogs .
  • Chiral chromatography for enantiomeric excess (ee) determination, critical for pharmaceutical intermediates .

Advanced Research Questions

Q. What enantioselective methods are available for synthesizing chiral 1-aryl-tetrahydroisoquinolines?

  • Methodological Answer :

  • Asymmetric Hydrogenation : Enantioselective hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral catalysts (e.g., Ru or Rh complexes) achieves high ee values .
  • Dynamic Kinetic Resolution (DKR) : Lipase-mediated acylation (e.g., CAL-B with phenyl acetate) resolves racemic amines into (S)-amides with >99% ee .
  • Optical Resolution : Diastereomeric salt formation with tartaric acid precedes transesterification steps in solifenacin synthesis .

Q. How can synthetic challenges like stereochemical control and scalability be addressed?

  • Methodological Answer :

  • Diastereoselective Cyclization : Substituent effects on γ/δ-oxo acids during lactam formation (e.g., angular vs. linear products) are controlled by reaction temperature and solvent polarity, achieving >90% diastereoselectivity .
  • Continuous Flow Reactors : Photocatalyzed α-alkylation of amines (e.g., Ru(bpy)₃Cl₂-mediated reactions) improves scalability and reduces reaction times under inert conditions .
  • Microwave-Assisted Synthesis : Accelerates decarboxylative annulation/denitration steps, reducing reaction times from hours to minutes while maintaining yield .

Q. What pharmacological activities have been identified for 1-aryl-tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Antimalarial Activity : 1-Aryl-6-hydroxy analogs inhibit Plasmodium falciparum (IC₅₀ < 0.2 μg/mL) with low cytotoxicity (CC₅₀ >170 μM in rat myoblasts), validated via [³H]hypoxanthine incorporation assays .
  • Neuroprotection : 1-Methyl derivatives mitigate MPP⁺-induced mitochondrial complex I inhibition in striatal synaptosomes, preventing parkinsonian-like damage .
  • Cardiovascular Effects : 1-Isopropyl derivatives (e.g., compound 3b ) reduce hypertension in SHR models without reflex tachycardia, linked to I₆ channel inhibition .

Q. How are data contradictions resolved in studies of diastereomer ratios or bioactivity?

  • Methodological Answer :

  • Analytical Cross-Validation : Combining NMR diastereomer integration , HPLC-MS for purity, and crystallographic data ensures consistency in stereochemical assignments .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., 4-Cl vs. 4-CF₃ on aryl rings) clarifies bioactivity trends. For example, 1-(4-chlorophenyl) analogs show enhanced AMPA receptor antagonism compared to unsubstituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。